molecular formula C23H19FN2O6S B12162948 ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12162948
M. Wt: 470.5 g/mol
InChI Key: DLQMVKWMESFYRC-UHFFFAOYSA-N
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Description

Ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a hydroxy group, a furan ring, a dioxopyrrolidinyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the fluorophenyl group via a substitution reaction.
  • Formation of the dioxopyrrolidinyl group through a condensation reaction.
  • Attachment of the hydroxy group and the furan ring through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The dioxopyrrolidinyl group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the dioxopyrrolidinyl group would yield a hydroxyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential drug candidate due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{(3E)-2-(4-bromophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring : Known for its biological activity in various pharmacological contexts.
  • Pyrrolidine moiety : Contributes to the compound's potential interactions with biological targets.
  • Fluorophenyl group : Often enhances lipophilicity and biological activity.

Structural Formula

The chemical formula is represented as:

C20H22FN2O5SC_{20}H_{22}FN_{2}O_{5}S

This molecular composition suggests potential interactions with various biomolecules due to the presence of functional groups.

Antioxidant Activity

Research indicates that compounds containing thiazole rings exhibit significant antioxidant properties. The ethyl ester form can enhance solubility and bioavailability, making it a candidate for further investigation in oxidative stress-related conditions.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that similar structures can inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.

Antimicrobial Properties

Compounds with similar thiazole and pyrrolidine structures have been reported to exhibit antimicrobial activity against various bacterial strains. Preliminary tests on this compound may reveal its efficacy against resistant strains of bacteria.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionCOX inhibition
AntimicrobialActivity against E. coli

Case Study 1: Antioxidant Activity

A study conducted on similar thiazole derivatives showed a marked increase in antioxidant capacity when tested against DPPH radicals. The ethyl ester form was found to be particularly effective due to enhanced stability and solubility in aqueous environments.

Case Study 2: Enzyme Inhibition

In vitro studies on compounds with similar structures demonstrated significant inhibition of COX enzymes, suggesting that our target compound might also possess similar inhibitory effects. This could lead to applications in pain management and anti-inflammatory therapies.

Case Study 3: Antimicrobial Efficacy

A comparative study involving various thiazole derivatives indicated that those with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity. Testing the ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate against common pathogens could yield promising results.

Properties

Molecular Formula

C23H19FN2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H19FN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-6-8-14(24)9-7-13)16(19(28)21(26)29)18(27)15-10-5-11(2)32-15/h5-10,17,28H,4H2,1-3H3

InChI Key

DLQMVKWMESFYRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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